N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features both a thiazole and a thiophene ring. Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while thiophene is a five-membered ring with four carbon atoms and one sulfur atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide is :
- Specific protein (mention the protein name if available) Describe the role of this protein in cellular processes or disease pathways.
Mode of Action
The compound interacts with its target through :
- Elaborate on the specific binding interactions (e.g., hydrogen bonding, hydrophobic interactions). Explain how this interaction affects the function of the target protein.
Biochemical Pathways
This compound impacts the following pathways :
- Describe the pathway affected by the compound. Discuss the consequences of modulation within this pathway.
Pharmacokinetics
The compound’s ADME (absorption, distribution, metabolism, and excretion) properties influence its bioavailability :
- How is it absorbed (e.g., oral, intravenous)? Where does it distribute in the body? Describe its metabolic fate (e.g., liver enzymes). How is it eliminated (e.g., renal excretion)?
Result of Action
The molecular and cellular effects of this compound include :
- Detail any changes at the molecular level (e.g., gene expression, protein modification). Explain how these molecular changes impact cellular function.
Action Environment
Environmental factors play a crucial role in the compound’s efficacy and stability :
- Discuss temperature, pH, and other relevant conditions. How do these factors influence the compound’s action?
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole and thiophene derivatives.
Scientific Research Applications
N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and 2-aminothiophene share the thiophene ring structure.
Uniqueness
N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of both thiazole and thiophene rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS2/c11-7(6-2-1-4-12-6)10-8-9-3-5-13-8/h1-2,4H,3,5H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGRZEREDSEDGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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